(4s)-(+)-Dihydro-kikumycin b

Description

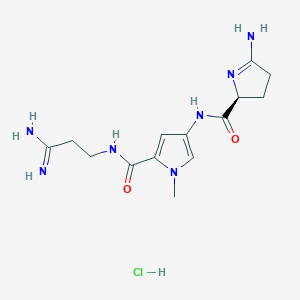

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H22ClN7O2 |

|---|---|

Molecular Weight |

355.82 g/mol |

IUPAC Name |

4-[[(2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C14H21N7O2.ClH/c1-21-7-8(19-13(22)9-2-3-12(17)20-9)6-10(21)14(23)18-5-4-11(15)16;/h6-7,9H,2-5H2,1H3,(H3,15,16)(H2,17,20)(H,18,23)(H,19,22);1H/t9-;/m0./s1 |

InChI Key |

FBXWSFRHRIPWKV-FVGYRXGTSA-N |

Isomeric SMILES |

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)[C@@H]2CCC(=N2)N.Cl |

Canonical SMILES |

CN1C=C(C=C1C(=O)NCCC(=N)N)NC(=O)C2CCC(=N2)N.Cl |

Synonyms |

(4R)-(-)-dihydrokikumycin B (4S)-(+)-dihydrokikumycin B dihydrokikumycin B |

Origin of Product |

United States |

Chemical Synthesis and Synthetic Strategies of 4s + Dihydrokikumycin B

Total Synthesis Approaches to Enantiopure Dihydrokikumycin B

The total synthesis of a complex natural product like (4S)-(+)-Dihydrokikumycin B involves the complete construction of the molecule from simple, commercially available starting materials. google.com The first total syntheses of the two enantiomeric forms of dihydrokikumycin B, (4S)-(+)- and (4R)-(-)-dihydrokikumycin B, were achieved through a convergent strategy. researchgate.netelectronicsandbooks.com This approach involves the independent preparation of the key structural fragments—the chiral 2-amino-1-pyrroline ring and the substituted pyrrole (B145914) unit—which are then joined together in a later step. researchgate.netelectronicsandbooks.com

Stereoselective Synthesis of the Chiral 2-Amino-1-pyrroline Moiety

The critical challenge in the synthesis of enantiopure dihydrokikumycin B is the establishment of the stereocenter at the C4 position of the 2-amino-1-pyrroline ring. To address this, a stereoselective synthesis was developed utilizing the chiral pool approach. electronicsandbooks.comethernet.edu.et This strategy employs a readily available, enantiomerically pure natural product as the starting material, thereby transferring its inherent chirality to the synthetic target. ethernet.edu.et

In the synthesis of (4S)-(+)-Dihydrokikumycin B, the chiral precursor used is (S)-pyroglutamic acid (also known as L-pyroglutamic acid), a derivative of the amino acid L-glutamic acid. researchgate.netethernet.edu.etresearchgate.net The synthesis of the corresponding (4R)-(-) enantiomer begins with (R)-pyroglutamic acid. researchgate.netresearchgate.net The key synthon, methyl (4S)-2-amino-1-pyrroline-5-carboxylate, is prepared from this chiral starting material. google.comacs.orgamazonaws.com The synthesis involves several steps to convert the pyroglutamic acid into the target pyrroline (B1223166) structure while preserving the stereochemical integrity of the C4 carbon. electronicsandbooks.com An ester functional group is introduced, which is later hydrolyzed to a carboxylic acid to facilitate coupling with the pyrrole unit. electronicsandbooks.com

Table 1: Key Stages in the Synthesis of the Chiral 2-Amino-1-pyrroline Synthon

| Stage | Description | Starting Material | Key Intermediate |

| 1 | Chiral Pool Starting Material | (S)-Pyroglutamic Acid | (S)-Pyroglutamic Acid |

| 2 | Functional Group Manipulations | (S)-Pyroglutamic Acid | Protected pyrrolidone derivatives |

| 3 | Formation of Amidine Precursor | Pyrrolidone derivative | Methyl (4S)-pyrrolidone-5-carboxylate derivative |

| 4 | Conversion to Pyrroline | Amidine Precursor | Methyl (4S)-2-amino-1-pyrroline-5-carboxylate |

| 5 | Hydrolysis | Ester Intermediate | (4S)-2-Amino-1-pyrroline-5-carboxylic acid |

This table provides a generalized overview of the synthetic sequence.

Synthesis of the Pyrrole Unit and Subsequent Coupling Reactions

The second major component required for the total synthesis is the substituted pyrrole unit. The specific fragment needed is derived from 1-methyl-4-nitropyrrole-2-carboxylic acid. electronicsandbooks.com This starting material undergoes further modification, including nitration and coupling with β-aminoethyl cyanide, to introduce the necessary side chain. electronicsandbooks.com A subsequent Pinner reaction (treatment with HCl in ethanol, followed by ammonia) converts the terminal nitrile group into an amidine hydrochloride, yielding the complete pyrrole fragment. electronicsandbooks.com

With both the chiral pyrroline acid and the pyrrole-amidine fragments in hand, the final key step is the coupling reaction. This is achieved by forming an amide bond between the two units. The nitro group on the pyrrole fragment is first reduced catalytically to an amine. This amine is then coupled with the carboxylic acid of the pyrroline fragment using a peptide coupling reagent, dicyclohexylcarbodiimide (B1669883) (DCC), to furnish the complete carbon skeleton of dihydrokikumycin B. electronicsandbooks.com

Table 2: Coupling of Pyrroline and Pyrrole Moieties

| Reactant 1 (Pyrroline Unit) | Reactant 2 (Pyrrole Unit) | Coupling Reagent | Reaction Type | Product |

| (4S)-2-Amino-1-pyrroline-5-carboxylic acid | 4-Amino-N-(2-amidin-2-ylethyl)-1-methyl-1H-pyrrole-2-carboxamide | Dicyclohexylcarbodiimide (DCC) | Amide bond formation | (4S)-(+)-Dihydrokikumycin B |

This table outlines the key components of the convergent coupling step.

Methodologies for Controlling Enantiomeric Excess and Purity

The enantiomeric purity of the final product is dictated by the stereochemical integrity maintained throughout the synthesis, originating from the chiral starting material, (S)-pyroglutamic acid. The reported synthesis of (4S)-(+)-Dihydrokikumycin B achieved an enantiomeric excess (e.e.) of 80 ± 4%. researchgate.netresearchgate.net

The optical purity of the final compound was determined using ¹H-NMR spectroscopy in the presence of a chiral shift reagent. electronicsandbooks.com This technique allows for the differentiation of signals from the two enantiomers in a racemic or scalemic mixture, enabling the calculation of the enantiomeric excess. While an 80% e.e. was a notable achievement for the initial synthesis of such a complex molecule, modern asymmetric synthesis methods often strive for e.e. values exceeding 95-99%.

Exploration of Synthetic Analogues and Derivatization Routes

The successful total synthesis of (4S)-(+)-Dihydrokikumycin B provided a platform for the creation of synthetic analogues. researchgate.net Modifying the structure of a natural product is a common strategy in medicinal chemistry to probe structure-activity relationships (SAR) and develop new compounds with improved therapeutic profiles. researchgate.net

One notable set of analogues that were synthesized are the 2-pyrrolidone derivatives of dihydrokikumycin B. researchgate.netresearchgate.net In these compounds, the 2-amino-1-pyrroline ring is replaced with a 2-pyrrolidone (or lactam) ring. Both the (4S) and (4R) enantiomers of these analogues were prepared to investigate how this structural change affects their biological activity, such as DNA binding. researchgate.netelectronicsandbooks.com

Bio-inspired Synthetic Pathways

Bio-inspired synthesis aims to mimic nature's strategies for constructing complex molecules. This can involve using enzymes as catalysts for key steps or designing a chemical route that follows a proposed biosynthetic pathway. The biosynthesis of related pyrrole-amidine natural products is often carried out by large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPS). For instance, the biosynthesis of anthelvencin A, which shares structural similarities with the kikumycins, has been characterized and involves an NRPS gene cluster. amazonaws.com

While the concept of using bio-inspired methods is a powerful tool in modern organic synthesis, specific reports detailing a bio-inspired or chemoenzymatic synthesis for (4S)-(+)-Dihydrokikumycin B are not prominent in the reviewed literature. A hypothetical bio-inspired approach might involve using enzymes to catalyze the formation of the amide bond or to perform other key transformations with high stereoselectivity, potentially offering a more efficient and environmentally benign route to the molecule compared to traditional chemical methods.

Molecular Mechanisms of Biological Activity of 4s + Dihydrokikumycin B

DNA Interaction and Sequence-Specific Recognition

The interaction of (4S)-(+)-Dihydrokikumycin B with DNA is a key determinant of its biological function. Extensive research has characterized this interaction, revealing a preference for specific DNA sequences and a distinct mode of binding.

Characterization of DNA Minor Groove Binding

(4S)-(+)-Dihydrokikumycin B is classified as a minor groove binder. beilstein-journals.orgnih.govnih.gov This means it fits into the narrower of the two grooves that spiral along the DNA double helix. beilstein-journals.org This binding is non-covalent, involving reversible interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. beilstein-journals.orgcaltech.edu The crescent shape of molecules like dihydrokikumycin B allows them to fit snugly within the minor groove, displacing water molecules. beilstein-journals.orgnih.gov Studies using techniques like 1H NMR and footprinting have unambiguously shown that (4S)-(+)-Dihydrokikumycin B binds to AT-rich regions within the DNA minor groove. scispace.comresearchgate.net Specifically, it has been observed to bind to the 5'-AATT-3' sequence. nih.govscispace.com The planar aromatic rings of the molecule align parallel to the walls of the groove, maximizing contact with the DNA. beilstein-journals.org

Influence of Stereochemistry on DNA Binding Affinity and Specificity

Stereochemistry plays a crucial role in the DNA binding affinity and specificity of dihydrokikumycin B. The naturally occurring form is the (4S)-(+)-enantiomer. scispace.comresearchgate.net Comparative studies with its synthetic (4R)-(-)-enantiomer have revealed significant differences in their interaction with DNA. scispace.comresearchgate.net Both enantiomers show a preference for AT-rich sequences. scispace.comresearchgate.net However, the precise orientation and strength of the interaction are influenced by the stereochemistry at the C4 position of the pyrroline (B1223166) ring. 1H NMR studies have demonstrated that the N-terminus to C-terminus of both the (4S)-(+) and (4R)-(-) forms of dihydrokikumycin B bind to the 5'-AAT-3' sequence in the minor groove. scispace.com The different spatial arrangements of the functional groups in the two enantiomers lead to distinct patterns of contact with the DNA, which in turn affects their binding affinities and the subtle aspects of their sequence recognition. scispace.comresearchgate.net

Elucidation of Molecular Recognition Patterns and Driving Forces

The molecular recognition of DNA by (4S)-(+)-Dihydrokikumycin B is a complex process driven by a combination of forces. caltech.edurutgers.edu The primary driving force for minor groove binding is the formation of hydrogen bonds between the amide and amidine groups of the ligand and the N3 atoms of adenine (B156593) and O2 atoms of thymine (B56734) on the floor of the minor groove. caltech.edu The hydrophobic effect also plays a significant role, as the nonpolar surfaces of the ligand are removed from the aqueous environment upon binding to the groove. caltech.edu

Furthermore, van der Waals interactions between the ligand and the walls of the minor groove contribute to the stability of the complex. caltech.edurutgers.edu The specific pattern of these interactions, dictated by the shape and chemical nature of both the ligand and the DNA sequence, is responsible for the observed sequence specificity. rsc.org The molecule's curvature is complementary to the shape of the minor groove in AT-rich regions, allowing for optimal van der Waals contacts and hydrogen bonding, thus explaining its preference for these sequences. beilstein-journals.orgnih.gov

Kinetic and Thermodynamic Aspects of Ligand-DNA Complex Formation

The formation of the (4S)-(+)-Dihydrokikumycin B-DNA complex has been investigated from both kinetic and thermodynamic perspectives. scispace.comresearchgate.netnih.gov Thermodynamic studies, often employing techniques like calorimetry and UV spectroscopy, provide insights into the energetics of the binding process. scispace.comresearchgate.net These studies have quantified the binding affinity (Ka) and the associated changes in enthalpy (ΔH) and entropy (ΔS). The binding is typically an enthalpically driven process, indicating that the formation of favorable hydrogen bonds and van der Waals interactions is the primary contributor to the stability of the complex. rutgers.edu

Table 1: Research Findings on (4S)-(+)-Dihydrokikumycin B and DNA Interaction

| Research Area | Key Findings | References |

|---|---|---|

| DNA Binding Mode | Binds to the minor groove of DNA. | beilstein-journals.orgnih.govnih.govscispace.comresearchgate.net |

| Sequence Specificity | Shows a preference for AT-rich sequences, specifically 5'-AATT-3'. | nih.govscispace.comresearchgate.net |

| Stereochemistry | Both (4S)-(+) and (4R)-(-) enantiomers bind to AT-rich regions, but with differing affinities and recognition patterns. | scispace.comresearchgate.net |

| Driving Forces | Hydrogen bonding, van der Waals interactions, and the hydrophobic effect. | caltech.edurutgers.educaltech.edu |

| Thermodynamics | Binding is an enthalpically driven process. | scispace.comresearchgate.netrutgers.edu |

Anti-proliferative Effects at the Cellular and Sub-cellular Levels

The interaction of (4S)-(+)-Dihydrokikumycin B with DNA underlies its observed anti-proliferative effects. By binding to specific DNA sequences, it can interfere with essential cellular processes that rely on DNA as a template.

Mechanisms of Interference with Nucleic Acid Metabolism

The binding of (4S)-(+)-Dihydrokikumycin B to the minor groove of DNA can physically obstruct the binding of proteins that are essential for nucleic acid metabolism, such as DNA polymerases and transcription factors. nih.govcreative-biolabs.com This interference can disrupt DNA replication and gene transcription, leading to a halt in cell proliferation. nih.govnih.gov By occupying the minor groove, the compound can prevent the conformational changes in DNA that are necessary for these processes to occur. nih.gov The sequence-specific nature of its binding suggests that it may selectively inhibit the expression of genes that are rich in AT sequences in their regulatory regions. The ultimate consequence of this interference with nucleic acid metabolism is the inhibition of cell growth and division, which is the basis of its anti-proliferative activity. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (4S)-(+)-Dihydrokikumycin B |

| (4R)-(-)-Dihydrokikumycin B |

| Adenine |

| Guanine (B1146940) |

| Cytosine |

| Thymine |

| Pyrrole (B145914) |

Modulation of Key Cellular Pathways (e.g., DNA replication, transcription)

The primary molecular mechanism of (4S)-(+)-Dihydrokikumycin B involves its direct interaction with deoxyribonucleic acid (DNA), which in turn modulates fundamental cellular processes such as DNA replication and transcription. As a member of the pyrrole-amidine class of oligopeptide antibiotics, (4S)-(+)-Dihydrokikumycin B functions as a sequence-specific, minor-groove binding agent.

Research utilizing methods such as DNase I and MPE footprinting, calorimetry, UV spectroscopy, circular dichroism, and 1H NMR studies has elucidated that both (4S)-(+)-Dihydrokikumycin B and its (4R)-(-) enantiomer bind preferentially to AT-rich regions within the DNA double helix. ontosight.aimedchemexpress.com Specifically, footprinting analyses have identified a strong affinity for sequences such as 5'-AATT-3' and the three-base-pair site 5'-AAT-3'. ontosight.ai While the compound shows a clear preference for stretches of adenine (A) and thymine (T), it is considered less discriminating than larger tripeptide antibiotics and can tolerate the inclusion of occasional guanine (G) and cytosine (C) base pairs in its binding sites. medchemexpress.com

By lodging itself within the minor groove, (4S)-(+)-Dihydrokikumycin B physically obstructs the DNA template. This steric hindrance can prevent the binding and progression of key enzymatic machinery essential for the cell's life cycle. nih.govresearchgate.net DNA polymerases, which are responsible for synthesizing new DNA strands during replication, and RNA polymerases, which transcribe genetic information into messenger RNA (mRNA), both require access to the DNA strands. nih.govfrontiersin.org The presence of the bound compound can stall or block these polymerases, leading to an effective halt in DNA replication and transcription. nih.govresearchgate.net This interference with essential genetic processes is the foundational mechanism of the compound's biological activity.

Antimicrobial Activity: Mechanistic Insights

The antimicrobial effects of (4S)-(+)-Dihydrokikumycin B are a direct consequence of its ability to bind DNA and disrupt critical cellular functions.

The kikumycin family of antibiotics, produced by Streptomyces phaeochromogenes, demonstrates a broad spectrum of antibacterial activity. medchemexpress.commedchemexpress.com Kikumycins A and B are effective against both Gram-positive and Gram-negative bacteria. medchemexpress.commedchemexpress.com This wide range of activity is consistent with their fundamental mechanism of targeting DNA, a macromolecule universal to all bacteria. While some sources suggest potential antifungal properties for the kikumycin family, these claims are not strongly substantiated in the available scientific literature, which primarily documents their antibacterial action. ontosight.ai Reports have also noted that Kikumycin A exhibits activity against the protozoan Trichomonas foetus. medchemexpress.com The overarching modality is the inhibition of DNA-dependent processes, leading to cessation of growth and cell death in susceptible microorganisms.

The structure of (4S)-(+)-Dihydrokikumycin B is intrinsically linked to its function, with specific molecular components playing critical roles in its ability to bind DNA and exert antimicrobial effects. The molecule is composed of two principal heterocyclic units: a substituted pyrrole and a 2-amino-1-pyrroline moiety.

The antimicrobial action is dependent on high-affinity binding to the DNA minor groove, a process for which the 2-amino-1-pyrroline substructure is essential. This is demonstrated by comparative studies with synthetic analogues. When the 2-amino-1-pyrroline group is replaced with a 2-pyrrolidone, the resulting analogue shows a drastic reduction in its ability to bind to DNA. The critical feature of the 2-amino-1-pyrroline ring is its cyclic amidine functional group. This group is protonated at physiological pH, carrying a positive charge that facilitates strong electrostatic interactions and hydrogen bonding with the electronegative floor of the DNA minor groove.

The chirality of the compound also influences its DNA binding affinity. As shown in the table below, the natural (4S)-(+) enantiomer and its unnatural (4R)-(-) counterpart exhibit different binding constants, although both bind much more strongly than their respective pyrrolidone analogues.

| Compound | DNA Binding Constant (K x 106 M-1) |

|---|---|

| (4S)-(+)-Dihydrokikumycin B | 1.24 ± 0.1 |

| (4R)-(-)-Dihydrokikumycin B | 1.74 ± 0.1 |

| (4S)-(+)-Pyrrolidone Analogue | 0.35 ± 0.1 |

| (4R)-(-)-Pyrrolidone Analogue | 0.14 ± 0.1 |

Table 1: DNA binding constants for Dihydrokikumycin B enantiomers and their pyrrolidone analogues, demonstrating the critical role of the 2-amino-1-pyrroline moiety for high-affinity DNA binding. Data sourced from Lee & Lown (1987) as cited in a 1998 review. google.com

Structural Biology and Biophysical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for determining the chemical structure of (4s)-(+)-Dihydro-kikumycin b and for mapping its binding interactions with DNA.

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole (B145914) CH | 6.0 - 7.5 | 100 - 130 |

| Amide NH | 7.5 - 9.0 | - |

| Aliphatic CH/CH₂ | 1.5 - 4.0 | 20 - 60 |

| Carbonyl C=O | - | 160 - 180 |

Note: This table is a generalized prediction based on typical chemical shift ranges for the functional groups present in the molecule and is for illustrative purposes. Actual experimental values may vary.

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect (NOE) and COSY, are invaluable for mapping the interactions between this compound and its DNA binding partners. COSY experiments help in identifying proton-proton coupling networks within the ligand and the DNA, confirming their individual assignments in the complex.

NOE spectroscopy is especially powerful as it detects through-space proximity between protons. In studies of the this compound-DNA complex, NOE data provides direct evidence of the binding mode and orientation of the ligand in the DNA minor groove. For instance, intermolecular NOEs between the protons of the ligand and specific protons of the DNA bases (such as the adenine (B156593) H2 protons) can precisely locate the ligand within the binding site. Quantitative 1D-NOE studies have been used to estimate intermolecular distances, such as the distance between the adenine H2 proton of the fifth residue (A5) and the H7 proton of the ligand in a complex with the decamer d-[CGCAATTGCG]₂, which was estimated to be approximately 3.8 ± 0.3 Å. This level of detail is critical for building accurate models of the ligand-DNA complex.

DNA Footprinting Analysis for Binding Site Specificity

DNA footprinting is a key technique used to determine the specific DNA sequences where this compound binds. This method relies on the principle that a bound ligand protects the DNA from cleavage by a DNA cleaving agent, such as DNase I. When the DNA is subsequently denatured and separated by gel electrophoresis, the binding site appears as a "footprint" a region where no cleavage has occurred.

Footprinting analyses have demonstrated that this compound exhibits a preference for binding to AT-rich regions within the minor groove of DNA. acs.org Specifically, studies using the decamer d-[CGCAATTGCG]₂ have shown that the ligand binds to the 5'-AATT-3' sequence. acs.org This specificity is a crucial aspect of its biological activity and is a common feature among many minor groove binding agents.

Calorimetric and Other Thermodynamic Measurements of Molecular Interactions

Calorimetric techniques, such as Isothermal Titration Calorimetry (ITC), provide direct measurement of the thermodynamic parameters associated with the binding of this compound to DNA. These measurements are essential for a complete understanding of the forces driving the molecular recognition process.

Thermodynamic studies have been conducted to compare the binding of the natural (4s)-(+)-enantiomer with its unnatural (4r)-(-)-enantiomer to poly d(AT)·poly d(AT). These experiments, combining spectroscopic and calorimetric data, have revealed distinct thermodynamic profiles for the two isomers.

Thermodynamic Parameters for Dihydro-kikumycin b Enantiomers Binding to poly d(AT)·poly d(AT) at 25°C acs.org

| Compound | Binding Free Energy (ΔG°) (kJ mol⁻¹) | Binding Enthalpy (ΔH°) (kJ mol⁻¹) |

| This compound | -31.8 | -11.3 |

| (4r)-(-)-Dihydro-kikumycin b | -29.3 | -0.8 |

The more favorable binding free energy of the natural (S)-isomer is a result of a significantly more favorable binding enthalpy, suggesting that its interaction with DNA is enthalpically driven. acs.org This difference in thermodynamic profiles provides a quantitative basis for the more efficient DNA binding of the natural enantiomer.

Mass Spectrometry in Metabolite and Structural Confirmation

Mass spectrometry (MS) is a critical analytical technique for the structural confirmation of this compound and the identification of its metabolites. High-resolution mass spectrometry provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule.

In terms of structural confirmation, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For a pyrrole-amide compound like Dihydro-kikumycin b, characteristic fragmentation would involve cleavage of the amide bonds and fragmentation of the pyrrole rings. While specific mass spectral data for this compound is not detailed in the available literature, this technique would be fundamental in confirming its identity in isolated samples.

Furthermore, mass spectrometry is a powerful tool for metabolite identification. By comparing the mass spectra of samples from biological systems treated with the compound to control samples, potential metabolites can be identified by their unique mass-to-charge ratios. Subsequent MS/MS analysis of these potential metabolites can then help to elucidate their structures.

Computational Chemistry and Molecular Dynamics Simulations of Ligand-Biomolecule Interactions

Computational chemistry and molecular dynamics (MD) simulations offer valuable insights into the interactions between this compound and its biological targets at an atomic level. These methods complement experimental data and can help to rationalize observed binding affinities and specificities.

While specific computational studies on this compound have not been identified in the surveyed literature, the general approach for studying such minor groove binders is well-established. Molecular docking simulations can be used to predict the preferred binding pose of the ligand in the DNA minor groove. These simulations would likely confirm the experimental findings of binding to AT-rich regions, as the narrower minor groove of these sequences provides a better steric and electrostatic fit for the ligand.

Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-DNA complex over time. These simulations can provide information on the stability of the complex, the role of water molecules in mediating the interaction, and the conformational changes that may occur in both the ligand and the DNA upon binding. For other minor groove binders, MD simulations have been instrumental in understanding the key hydrogen bonding and van der Waals interactions that contribute to binding affinity and specificity. Such studies on this compound would be invaluable in providing a more complete picture of its molecular recognition of DNA.

Advanced Research Methodologies and Future Directions

Development of Novel Chiral Synthetic Methods for Pyrroline-Containing Scaffolds

The pyrroline (B1223166) ring is a key structural motif in (4S)-(+)-Dihydrokikumycin B and many other biologically active compounds. The development of novel and efficient methods for the stereoselective synthesis of pyrrolidine (B122466) and pyrroline-containing scaffolds is therefore a significant area of research. mdpi.comresearchgate.netnih.govbohrium.com A common strategy involves utilizing readily available chiral precursors, such as (S)- or (R)-pyroglutamic acids, to introduce the desired stereochemistry into the final molecule. researchgate.net For instance, the synthesis of both the (4S)-(+)- and (4R)-(-)-enantiomers of Dihydrokikumycin B has been achieved by preparing the respective (4S) and (4R) forms of the 2-amino-1-pyrroline synthon from these chiral starting materials. researchgate.netacs.org

Modern synthetic approaches focus on catalytic asymmetric methods, including 1,3-dipolar cycloaddition reactions and transition-metal-catalyzed C-H activation, to construct the pyrrolidine ring with high enantioselectivity. nih.govmdpi.com These methods offer greater flexibility and efficiency compared to traditional stoichiometric approaches. The ability to synthesize a diverse library of chiral pyrroline-containing scaffolds is crucial for exploring the structure-activity relationships of (4S)-(+)-Dihydrokikumycin B analogues and for developing new compounds with improved biological properties. researchgate.netnih.gov

A significant trend in this field is the move towards more complex, polyfunctional, and polycyclic molecules that incorporate the pyrrolidine ring. mdpi.com The synthesis of these intricate structures often relies on the introduction of a pre-formed chiral pyrrolidine fragment, with proline and 4-hydroxyproline (B1632879) being widely used starting materials. mdpi.com The development of these advanced synthetic methodologies is fundamental to accessing novel analogues of (4S)-(+)-Dihydrokikumycin B for further investigation.

Application of Advanced Biophysical Techniques to Study Minor Groove Binders

A variety of advanced biophysical techniques are employed to characterize the binding of small molecules like (4S)-(+)-Dihydrokikumycin B to the minor groove of DNA. rsc.orgmdpi.com These methods provide detailed insights into the thermodynamics, kinetics, and structural basis of these interactions, which is essential for understanding their mechanism of action and for the rational design of new compounds. nih.govresearchgate.netresearchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful tool for directly measuring the thermodynamic parameters of binding, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). chem-soc.sinih.govmdpi.comnih.gov By titrating the ligand into a solution containing the DNA, the heat absorbed or released during the binding event can be measured, providing a complete thermodynamic profile of the interaction. mdpi.comnih.gov This information helps to elucidate the driving forces behind the binding process, such as hydrogen bonding, van der Waals interactions, and electrostatic interactions. researchgate.net For example, ITC studies have been used to characterize the binding of various minor groove binders, revealing that some interactions are enthalpy-driven while others are entropy-driven. chem-soc.siresearchgate.net

Surface Plasmon Resonance (SPR) is another key technique that provides real-time data on the kinetics of binding and dissociation. nih.govnih.gov In an SPR experiment, one of the interacting partners (typically the DNA) is immobilized on a sensor chip, and the binding of the other partner (the ligand) is detected as a change in the refractive index at the sensor surface. nih.gov This allows for the determination of association (k_on) and dissociation (k_off) rate constants, from which the binding affinity can be calculated. SPR is particularly useful for studying cooperative binding events, where the binding of one ligand molecule influences the binding of subsequent molecules. nih.govnih.gov

Other important biophysical techniques include:

Circular Dichroism (CD) Spectroscopy : Used to detect conformational changes in DNA upon ligand binding. chem-soc.sinih.gov An induced CD signal can suggest a specific binding mode, such as groove binding. geneseo.edu

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy : These techniques provide high-resolution structural information about the DNA-ligand complex at the atomic level, revealing the precise contacts between the small molecule and the DNA minor groove. mdpi.comresearchgate.netbeilstein-journals.org

Mass Spectrometry : Can be used to determine the stoichiometry of the DNA-ligand complex. nih.gov

Table 1: Advanced Biophysical Techniques for Studying DNA Minor Groove Binders

| Technique | Information Provided | Key Applications in Minor Groove Binder Research |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_a), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) | Determining the thermodynamic driving forces of binding. chem-soc.simdpi.comnih.gov |

| Surface Plasmon Resonance (SPR) | Binding affinity (K_a), association/dissociation kinetics (k_on, k_off), cooperativity | Real-time analysis of binding events and complex interactions. nih.govnih.gov |

| Circular Dichroism (CD) Spectroscopy | Conformational changes in DNA, induced chirality | Detecting changes in DNA structure upon ligand binding. chem-soc.sinih.govgeneseo.edu |

| X-ray Crystallography & NMR Spectroscopy | High-resolution 3D structure of the DNA-ligand complex | Visualizing the atomic details of the interaction. researchgate.netbeilstein-journals.org |

| Mass Spectrometry | Stoichiometry of the complex | Confirming the ratio of ligand to DNA in the bound state. nih.gov |

Rational Design Principles for Modulating DNA Binding Specificity and Affinity

The rational design of minor groove binders with tailored DNA binding specificity and affinity is a major goal in the development of new therapeutic agents. nih.govbiorxiv.orgsciengine.comresearchgate.net This process relies on a deep understanding of the principles of molecular recognition between small molecules and DNA. nih.govbeilstein-journals.org Key factors that influence binding include the shape of the ligand, the distribution of hydrogen bond donors and acceptors, and the electrostatic potential. beilstein-journals.org

One of the primary strategies for modulating specificity is to design molecules that can recognize and bind to GC-rich sequences, in addition to the more common AT-rich sites. nih.govnih.gov This can be achieved by incorporating heterocyclic rings, such as imidazole, that can form hydrogen bonds with the exocyclic amino group of guanine (B1146940). beilstein-journals.org The development of hairpin polyamides, for instance, has led to a set of "rules" for base pair recognition, allowing for the design of molecules that can target specific DNA sequences with high precision. beilstein-journals.orgpnas.org

The affinity of a minor groove binder can be modulated by altering its shape and flexibility. Ligands with a curvature that complements the convex floor of the minor groove tend to exhibit higher binding affinity. beilstein-journals.org Additionally, the introduction of positive charges, often through amidine or guanidinium (B1211019) groups, enhances electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, thereby increasing binding strength. beilstein-journals.org The concept of cooperative binding, where ligands form stacked dimers in the minor groove, is another powerful approach to enhance affinity. nih.govnih.gov

Computational methods, such as molecular modeling and docking studies, play a crucial role in the rational design process. beilstein-journals.orgresearchgate.net These techniques allow for the in-silico evaluation of potential new ligands, predicting their binding modes and affinities before they are synthesized. This computational pre-screening significantly accelerates the discovery of new compounds with desired DNA binding properties.

Exploration of New Biological Targets and Pathways Influenced by (4S)-(+)-Dihydrokikumycin B and its Analogues

While the primary known target of (4S)-(+)-Dihydrokikumycin B and its analogues is the minor groove of DNA, research is ongoing to identify other potential biological targets and to elucidate the downstream cellular pathways affected by these compounds. beilstein-journals.orgnih.govnih.gov The ability of minor groove binders to interfere with DNA-protein interactions suggests that they could modulate the activity of transcription factors and other DNA-binding proteins. pnas.org

For example, synthetic polyamides have been designed to specifically target the binding sites of transcription factors like NF-κB, thereby inhibiting the expression of genes involved in inflammation and cancer. pnas.org This approach offers a potential alternative to directly targeting the proteins themselves. The exploration of new biological targets often involves screening (4S)-(+)-Dihydrokikumycin B and its analogues against a panel of cancer cell lines or microbial strains to identify those with potent antiproliferative or antimicrobial activity. beilstein-journals.org

Elucidation of Deeper Mechanistic Details of Anti-proliferative and Antimicrobial Action at the Proteomic or Transcriptomic Level (general, non-clinical)

To gain a more comprehensive understanding of the mechanisms by which (4S)-(+)-Dihydrokikumycin B and its analogues exert their anti-proliferative and antimicrobial effects, researchers are increasingly turning to "omics" technologies, such as proteomics and transcriptomics. frontiersin.orgfrontiersin.orgmdpi.comrsc.org These approaches allow for the global analysis of changes in protein and gene expression within a cell following treatment with a compound.

Transcriptomics , often performed using techniques like RNA-sequencing, provides a snapshot of the entire set of RNA transcripts in a cell at a given moment. mdpi.com By comparing the transcriptomes of treated and untreated cells, it is possible to identify genes that are up- or down-regulated in response to the compound. This can provide valuable clues about the cellular pathways that are perturbed, such as those involved in cell cycle control, apoptosis, or metabolism. iiarjournals.org

Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. rsc.org Changes in the proteome can reveal the downstream effects of altered gene expression and can identify proteins that are directly or indirectly affected by the compound. frontiersin.orgrsc.org For example, a proteomic analysis might reveal that a compound induces the expression of proteins involved in apoptosis or down-regulates proteins necessary for cell division. nih.gov

By integrating transcriptomic and proteomic data, a more complete picture of the compound's mechanism of action can be constructed. frontiersin.orgmdpi.com This multi-omics approach can help to identify key signaling pathways and molecular networks that are targeted by the compound, leading to a deeper understanding of its biological effects and potentially revealing new therapeutic targets. rsc.org For instance, such analyses have been used to elucidate the antimicrobial mechanisms of various natural products, revealing effects on cell membrane integrity, ribosome assembly, and metabolic pathways. frontiersin.org

Q & A

Basic: What experimental approaches are recommended for synthesizing (4S)-(+)-Dihydro-kikumycin B?

Methodological Answer:

Synthesis should prioritize stereochemical control at the 4S position, leveraging asymmetric catalysis or chiral pool strategies. Key steps:

- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to confirm enantiomeric purity .

- Characterization : Employ and NMR for structural validation, supplemented by high-resolution mass spectrometry (HRMS) to verify molecular composition.

- Reproducibility : Document reaction conditions (solvent, temperature, catalyst loading) exhaustively to enable replication .

Advanced: How can researchers optimize the synthetic yield of this compound while minimizing epimerization?

Methodological Answer:

Epimerization risks arise during acidic/basic conditions or prolonged reaction times. Mitigation strategies:

- Kinetic Control : Use low-temperature reactions (<0°C) and short reaction durations to favor kinetic over thermodynamic products.

- Protecting Groups : Introduce acid-labile groups (e.g., tert-butyloxycarbonyl) to shield stereocenters during synthesis .

- In-line Monitoring : Apply real-time techniques like FTIR or Raman spectroscopy to detect intermediate epimerization .

- Data Analysis : Compare yields under varied conditions using ANOVA to identify statistically significant optimizations .

Basic: What spectroscopic techniques are essential for confirming the stereochemistry of this compound?

Methodological Answer:

- NMR : NOESY/ROESY experiments to confirm spatial proximity of protons near the 4S chiral center.

- Circular Dichroism (CD) : Correlate experimental CD spectra with computational (TD-DFT) predictions to validate absolute configuration .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., heavy-atom analogs) for unambiguous stereochemical assignment .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions often stem from variability in assay conditions or compound purity. Resolution steps:

- Meta-Analysis : Systematically compare protocols (e.g., cell lines, incubation times) using frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate confounding variables .

- Reproducibility Testing : Replicate key studies with standardized controls (e.g., purity ≥95% by HPLC) and report uncertainties in IC/EC values .

- Stakeholder Feedback : Engage domain experts to interpret discrepancies, as user perspectives can reveal overlooked methodological biases .

Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, with MIC/MBC endpoints.

- Cytotoxicity : MTT/XTT assays in mammalian cell lines (e.g., HEK293), normalizing to positive controls (e.g., doxorubicin) .

- Data Reporting : Include raw viability curves and statistical significance (p-values) in supplementary materials .

Advanced: How can computational modeling enhance mechanistic studies of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., bacterial ribosomes). Validate with mutagenesis data .

- MD Simulations : Perform 100+ ns molecular dynamics runs in explicit solvent to assess conformational stability of ligand-target complexes .

- QSAR : Develop quantitative structure-activity relationship models to correlate substituent effects with bioactivity .

Basic: What storage conditions preserve the stability of this compound?

Methodological Answer:

- Temperature : Store lyophilized powder at -80°C in amber vials to prevent photodegradation.

- Solubility : Prefer anhydrous DMSO for stock solutions; avoid aqueous buffers with pH extremes to prevent hydrolysis .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track degradation .

Advanced: How can researchers validate the role of the 4S configuration in bioactivity?

Methodological Answer:

- Stereoisomer Synthesis : Prepare (4R)-(-)-Dihydro-kikumycin B and compare bioactivity via dose-response assays .

- Chiral Swapping : Use enzymatic resolution (e.g., lipases) to invert configuration and test activity loss/gain .

- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess translational relevance of stereochemical findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.